molecular formula C15H17N5O6S2 B1235224 Cefpodoxime acid

Cefpodoxime acid

Cat. No. B1235224
M. Wt: 427.5 g/mol
InChI Key: WYUSVOMTXWRGEK-LMCFTXQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefpodoxime is a third generation semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefpodoxime's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefpodoxime inhibits bacterial septum and cell wall synthesis formation.

Scientific Research Applications

Structural and Molecular Properties

  • Structural Analysis : Extensive quantum mechanical studies, including Hartree–Fock and B3LYP methods, have been conducted on Cefpodoxime acid to understand its structural and spectral characteristics. Spectroscopic properties were investigated using FT-IR, FT-Raman, UV, and 1H NMR techniques, revealing intra molecular hydrogen bonds and confirming intra molecular interactions (Suganthi et al., 2016).

Analytical Method Development

  • RP-HPLC Analytical Method : A unique, simple, and effective RP-HPLC analytical method was developed for determining this compound in pharmaceutical formulations, using the Analytical Quality by Design methodology. This approach ensures method robustness and reliable data (dahiya et al., 2022).

Charge Transfer Complexes

  • Charge Transfer Complex Synthesis : Cefpodoxime proxetil was used to synthesize new charge transfer complexes with chloranilic acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. These complexes were characterized by various techniques, providing insights into the stability of these structures and their potential pharmaceutical assessment (Shehab et al., 2018).

Pharmacokinetic Studies

  • Cerebrospinal Fluid Pharmacokinetics : A study on piglets receiving cefpodoxime proxetil demonstrated the drug's penetration into cerebrospinal fluid (CSF). This has implications for interpreting CSF cultures in patients treated with cefpodoxime who develop signs of meningitis (Abdel‐Rahman et al., 2000).

Bioavailability and Drug Development

  • Bioavailability Study : Investigations into the low oral bioavailability of Cefpodoxime proxetil (CP) revealed metabolism of CP into this compound (CA) inside intestinal epithelial cells and preferential efflux of CA into the lumen as a primary reason. This has implications for optimizing drug delivery (Kakumanu et al., 2006).

Electrochemical Determination

  • Electrochemical Sensor Development : A sensitive and selective electrochemical method was developed for the determination of Cefpodoxime Proxetil in biological fluids using a modified pyrolytic graphite sensor. This method is suitable for routine determination in pharmaceutical dosages and biological samples (Yadav et al., 2013).

properties

Molecular Formula

C15H17N5O6S2

Molecular Weight

427.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8+/t9-,13-/m1/s1

InChI Key

WYUSVOMTXWRGEK-LMCFTXQDSA-N

Isomeric SMILES

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O

SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Pictograms

Irritant; Health Hazard

synonyms

cefpodoxime
R 3746
R 3763
R-3746
R-3763
RU 51746
RU-51746
U 76253A
U-76,253A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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